molecular formula C19H21NO5 B2363275 N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021024-56-5

N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2363275
CAS RN: 1021024-56-5
M. Wt: 343.379
InChI Key: RKMGNNYZCLLLKZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus Kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.

Scientific Research Applications

Synthesis and Characterization The compound has been involved in the synthesis and characterization of new derivatives with potential biological activities. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives was achieved through reactions involving similar complex molecules, and these compounds were subsequently characterized for their structural properties using elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Additionally, similar approaches were taken to produce novel pyrazolo[1,5-a]pyrimidines and Schiff bases, emphasizing the role of such compounds in advancing synthetic chemistry and material science (Hassan, Hafez, Osman, & Ali, 2015).

Biological Activities The compound and its derivatives have shown promise in biological applications, particularly in cytotoxicity and antimicrobial activities. For example, synthesized compounds demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014). Moreover, antimicrobial studies of similar molecules highlighted potent activities against both bacterial and fungal strains, underlining the importance of such compounds in developing new antimicrobial agents (Raju et al., 2010).

Chemical Modifications and Protective Groups Research has also focused on the development of new carboxamide protecting groups, which are crucial for the synthesis of more complex molecules. The creation of the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, for example, offers a versatile tool for the protection of carboxamide groups in synthetic chemistry, applicable in a range of chemical synthesis scenarios (Muranaka, Ichikawa, & Matsuda, 2011).

Neuroprotective and Antioxidant Properties Studies have investigated the neuroprotective and antioxidant properties of related compounds. Research on oxyresveratrol and its analogs, including compounds with similar structures to N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, revealed their potential in mitigating oxidative stress-induced neuronal damage, which could be beneficial in treating neurodegenerative diseases (Hur et al., 2013).

properties

IUPAC Name

N-cyclopentyl-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-15-8-4-5-13(9-15)11-24-18-12-25-17(10-16(18)21)19(22)20-14-6-2-3-7-14/h4-5,8-10,12,14H,2-3,6-7,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMGNNYZCLLLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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